9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

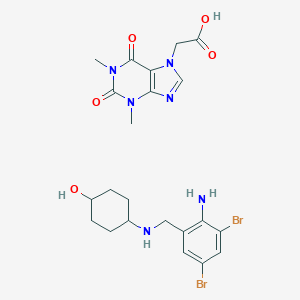

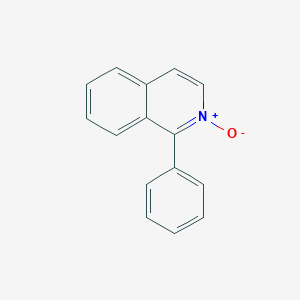

“9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro-” is a chemical compound. It is a derivative of anthracene, a well-known aromatic hydrocarbon with wide applications, including in organic optoelectronics and pharmaceutical sciences . Derivatization at the C9/C10 leads to the formation of the ethano-bridge of the anthracene core structures .

Synthesis Analysis

The synthesis of similar compounds involves the introduction of different boryl acceptor moieties into an ortho donor (D)–acceptor (A) backbone structure . For instance, 9-boraanthryl, 10H-phenoxaboryl, and dimesitylboryl groups have been introduced into a structure containing a 9,9-diphenylacridine (DPAC) donor . The synthesis process typically involves a reaction at -78°C in toluene .Molecular Structure Analysis

The molecular structure of similar compounds shows steric congestion around the boron atom along with a highly twisted D–A structure . A short contact between the N and B atoms, indicative of an N → B nonbonding electronic interaction, is observed in the crystal structure .Chemical Reactions Analysis

The chemical reactions involving similar compounds are characterized by high emissivity (PLQYs = 90–99%) and strong thermally activated delayed fluorescence (TADF) properties in both solution and solid state . The fluorescence bands of cyclic boryl-containing compounds are substantially blue-shifted compared to that of dimesitylboryl-containing compounds .科学的研究の応用

Synthesis of Triptycene Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

Triptycene derivatives, including 9-Bromotriptycene, are of great interest in organic chemistry due to their unique properties. They are used as building blocks in the chemical and materials sciences .

Methods of Application or Experimental Procedures

9-Bromotriptycene can be synthesized from 9-bromoanthracene and benzoquinone . Another method involves treating 9-bromotriptycene with n-BuLi and dimethyldisulfide, followed by two-step purification by chromatography and recrystallization .

Results or Outcomes

The synthesis of 9-Bromotriptycene and other triptycene derivatives has led to the development of new materials with unique properties. The understanding of the relations between triptycene structures and their properties has also been advanced .

Catalysis

Specific Scientific Field

Chemical Engineering

Summary of the Application

Triptycene derivatives, including 9-Bromotriptycene, have been found to be useful in catalysis . They can be used to prepare catalysts that are effective in various chemical reactions .

Methods of Application or Experimental Procedures

A catalyst known as TRIP-SMe was prepared by treating 9-bromotriptycene with n-BuLi and dimethyldisulfide, followed by two-step purification by chromatography and recrystallization . This catalyst was used for the halogenation of various aromatic compounds under mild reaction conditions .

Results or Outcomes

The use of 9-Bromotriptycene in the preparation of catalysts has led to the successful halogenation of various aromatic compounds under mild reaction conditions . This has broadened the scope of reactions that can be catalyzed and has potential applications in the synthesis of complex organic molecules .

Molecular Interactions

Specific Scientific Field

Physical Chemistry

Summary of the Application

Triptycene derivatives, including 9-Bromotriptycene, have unique properties in the liquid and solid states . They are used to study molecular interactions within a triptycene unit, as well as between triptycenes or triptycenes and other molecules .

Methods of Application or Experimental Procedures

The study of molecular interactions involves the use of various spectroscopic techniques, such as NMR . The unique structure of 9-Bromotriptycene allows for the study of nonbonding interactions and hydrogen bonds .

Results or Outcomes

The study of molecular interactions involving 9-Bromotriptycene has led to a better understanding of the relations between triptycene structures and their properties . This knowledge is useful for researchers who are using triptycenes as building blocks in the chemical and materials sciences .

特性

IUPAC Name |

1-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSROKCVTEYMWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

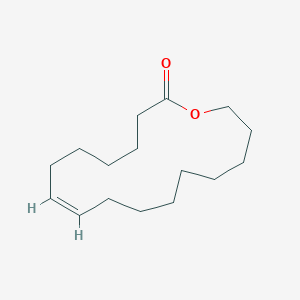

C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165385 |

Source

|

| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

CAS RN |

15364-55-3 |

Source

|

| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)